Cicloxilic acid

概要

説明

準備方法

シクロキシル酸は、カルボン酸の調製によく用いられるいくつかの方法によって合成することができます。 一例として、第一級アルコールまたはアルデヒドの酸化が挙げられます . もう一つの方法は、ニトリルの加水分解であり、ニトリルを水性酸または塩基で加熱することを含みます . さらに、カルボン酸は、グリニャール試薬のカルボキシル化によって調製することができます。グリニャール試薬は二酸化炭素と反応して金属カルボン酸塩を生成し、その後プロトン化によってカルボン酸が得られます .

化学反応の分析

シクロキシル酸は、カルボン酸に典型的なさまざまな化学反応を起こします。 これらには以下が含まれます。

科学的研究の応用

シクロキシル酸は、科学研究において幅広い用途を持っています。

作用機序

シクロキシル酸の作用機序には、肝臓の分子標的との相互作用による胆汁生成の促進と胆汁中のコレステロール排出の阻害が含まれます . 正確な分子経路と標的は現在も研究中ですが、胆汁酸の合成と分泌の調節を通じてその効果を発揮することが知られています .

類似化合物の比較

シクロキシル酸は、化学構造と反応性において他のカルボン酸と類似しています。 そのユニークな (1S,2R)-立体配置と特異的な生物学的活性は、他の化合物とは異なります。 類似の化合物には以下が含まれます。

安息香酸: 抗菌作用を持つ単純な芳香族カルボン酸です。

サリチル酸: ニキビ治療やアスピリンの前駆体として知られています。

フェニル酢酸: さまざまな医薬品の合成やペニシリンGの前駆体として使用されます.

シクロキシル酸のユニークなコレレティック活性とその特定の立体化学は、研究と産業用途の両方で貴重な化合物となっています。

類似化合物との比較

Cycloxilic acid is similar to other carboxylic acids in terms of its chemical structure and reactivity. its unique (1S,2R)-stereoconfiguration and specific biological activity set it apart from other compounds. Similar compounds include:

Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

Salicylic acid: Known for its use in acne treatment and as a precursor for aspirin.

Phenylacetic acid: Used in the synthesis of various pharmaceuticals and as a precursor for penicillin G.

Cycloxilic acid’s unique choleretic activity and its specific stereochemistry make it a valuable compound in both research and industrial applications.

生物活性

Cicloxilic acid (CICA), a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article synthesizes existing research on the biological effects of CICA, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of this compound

This compound is a derivative of salicylic acid and is primarily recognized for its role in modulating bile lipid composition and output. It has been studied for its potential effects in patients with biliary drainage systems and gallstones, highlighting its relevance in gastrointestinal health.

Pharmacological Properties

1. Antimicrobial Activity

Research indicates that CICA exhibits antimicrobial properties, particularly against specific bacterial strains. In vitro studies have shown that CICA can inhibit the growth of various pathogens, suggesting its potential as an antibacterial agent.

2. Anti-inflammatory Effects

CICA has been associated with anti-inflammatory activity, which may contribute to its therapeutic efficacy in conditions characterized by inflammation. Its mechanism involves the modulation of inflammatory pathways, potentially reducing cytokine production and inflammation markers.

3. Bile Acid Regulation

CICA has been investigated for its effects on bile lipid output in patients with external biliary drainage systems. Studies have demonstrated that CICA can influence bile composition, which is crucial for fat digestion and absorption.

Study 1: Bile Lipid Composition in Gallstone Patients

A multicenter trial evaluated the effect of this compound on bile lipid composition in patients fitted with external biliary drainage systems. The study measured bile output over three-day periods and found significant changes in bile lipid profiles post-treatment with CICA, indicating its potential role in managing gallstone disease .

Study 2: In Vitro Antimicrobial Efficacy

In vitro assays assessed the antimicrobial activity of CICA against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that CICA exhibited significant inhibitory effects, suggesting its potential as a therapeutic agent for bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pathogen Growth: CICA may disrupt bacterial cell wall synthesis or function, leading to reduced viability of pathogenic bacteria.

- Modulation of Inflammatory Pathways: By influencing cytokine release and immune cell activation, CICA may help mitigate inflammatory responses.

- Alteration of Bile Composition: CICA's interaction with bile acids can enhance lipid solubility and promote better digestion and absorption of dietary fats.

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Bile Output | Significant changes in bile lipid composition in patients after CICA treatment |

| Study 2 | Antimicrobial Activity | Effective against E. coli and S. aureus with notable inhibition rates |

特性

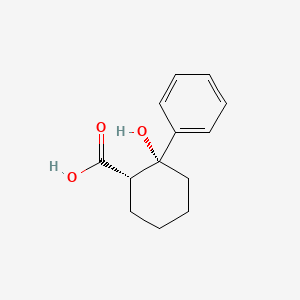

IUPAC Name |

(1S,2R)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(15)11-8-4-5-9-13(11,16)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZPUGSOJXZKIP-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]([C@H](C1)C(=O)O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024145 | |

| Record name | cis-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57808-63-6 | |

| Record name | rel-(1R,2S)-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57808-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicloxilic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cicloxilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLOXILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18WJ167MZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cicloxilic acid exert its protective effect against liver damage induced by carbon tetrachloride (CCl4)?

A1: While the exact mechanism remains unclear, research suggests that this compound does not function by inhibiting the metabolism of CCl4 or delaying its absorption. [] It appears that this compound helps maintain near-normal levels of triglyceride output from the liver to the plasma in CCl4-poisoned rats, potentially by influencing lipoprotein secretion. []

Q2: How does this compound affect bile flow and composition?

A2: this compound demonstrates a significant choleretic effect, increasing bile flow and bile acid excretion while reducing bile cholesterol output. [, , ] This leads to a decrease in bile cholesterol saturation, suggesting potential antilithogenic activity. [, ]

Q3: What is the impact of this compound on lipid metabolism during acute ethanol intoxication?

A3: this compound has been shown to reduce the accumulation of triglycerides in the liver homogenate and cytosol of rats with acute ethanol intoxication. [] It also appears to shorten the recovery time from ethanol-induced steatosis. []

Q4: Does this compound influence the intracellular transport of palmitic acid in the liver?

A4: Yes, research indicates that this compound counteracts the negative effects of ethanol on the uptake and release of radioactive palmitic acid in rat hepatocytes. [] This suggests that this compound may protect against ethanol-induced liver injury by promoting intracellular lipoprotein transport. []

Q5: What is the stereochemistry of this compound?

A5: this compound exists as the cis isomer, with the hydroxyl and phenyl groups on the same side of the cyclohexane ring. [, ] The absolute stereochemistry has been determined. []

Q6: How is this compound metabolized in rats?

A6: While specific details about the metabolic pathways were not provided in the research, a study investigated the pharmacokinetics of this compound in rats. []

Q7: Has this compound demonstrated efficacy in animal models of liver injury?

A7: Yes, this compound has been shown to protect against liver damage induced by CCl4 [] and a choline-free, high-fat, low-protein diet in rat models. [] It also reversed ethinylestradiol-induced cholestasis in rats. []

Q8: What is the effect of this compound on bile lipid composition in humans?

A8: Clinical trials have shown that this compound treatment (240 mg/day) significantly reduces biliary cholesterol concentration and the lithogenic index in patients with gallstones. [] Similar results were observed in patients with cholesterol gallstones treated for one year. []

Q9: Does this compound impact bile output in patients with biliary obstruction?

A9: Yes, in patients with external biliary drainage due to complete obstruction of the extrahepatic bile ducts, this compound treatment (240 mg/day) significantly increased bile output. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。